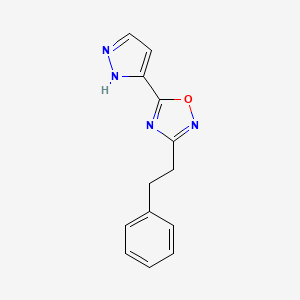![molecular formula C21H16ClN3O4 B4930517 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide, also known as CNB-001, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. CNB-001 is a small molecule that has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is not fully understood, but it is thought to involve the inhibition of inflammatory pathways and the modulation of oxidative stress. 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to increase the expression of anti-inflammatory proteins. Additionally, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to increase the activity of antioxidant enzymes, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to have other biochemical and physiological effects. Studies have shown that 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both involved in the development of inflammation and oxidative stress. Additionally, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide in lab experiments is its relatively low toxicity. Studies have shown that 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is well-tolerated in animal models, even at high doses. Additionally, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is stable and can be easily synthesized in large quantities. However, one limitation of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide. One area of interest is the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and administration regimens for 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide in these conditions. Additionally, there is interest in exploring the potential of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide for the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is potential for the development of novel derivatives of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide that may have improved solubility and other desirable properties.
合成方法
The synthesis of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenylamine to form 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide. This intermediate is then reduced with iron powder and acetic acid to yield 4-chloro-N-(4-methylphenyl)-3-aminobenzamide. The final step involves the reaction of this intermediate with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide.
科学研究应用
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's neuroprotective effects. Studies have shown that 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide can protect neurons from damage caused by oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-2-7-16(8-3-13)23-21(27)15-6-11-18(22)19(12-15)24-20(26)14-4-9-17(10-5-14)25(28)29/h2-12H,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKSAOVRFLIOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4930463.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-(3,4-difluorophenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4930494.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B4930498.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4930506.png)



![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)